molecular formula C9H10O3 B2926484 3-(2-Hydroxyethyl)benzoic acid CAS No. 320730-08-3

3-(2-Hydroxyethyl)benzoic acid

Cat. No.: B2926484
CAS No.: 320730-08-3
M. Wt: 166.176
InChI Key: SPXSLOBSNWHBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyethyl)benzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, where a hydroxyethyl group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Hydroxyethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like methanol or water at room temperature for about an hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the esterification of 3,5-dinitrobenzoic acid with 2-hydroxyethyl methacrylate, followed by reduction and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The compound can be reduced to form 3-(2-hydroxyethyl)benzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Carboxyethyl)benzoic acid.

    Reduction: 3-(2-Hydroxyethyl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Hydroxyethyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxypropyl)benzoic acid
  • 3-(2-Hydroxyethyl)benzyl alcohol
  • 3-(2-Hydroxyethyl)phenol

Uniqueness

3-(2-Hydroxyethyl)benzoic acid is unique due to its specific functional groups that allow for a wide range of chemical reactions and modifications. Its hydroxyethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-hydroxyethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXSLOBSNWHBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.